5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a synthetic compound notable for its potential applications in pharmaceuticals, particularly as a therapeutic agent. This compound is characterized by its unique molecular structure, which incorporates a pyridine ring substituted with various functional groups that enhance its biological activity.
This compound belongs to the class of pyridine carboxamides, which are often explored for their biological activities, including anti-inflammatory and anti-cancer properties. The presence of trifluoroethyl and oxan moieties suggests enhanced lipophilicity and bioavailability, making it an interesting candidate for drug development.
The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity.
The molecular formula for 5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is . Its structure features:
The compound's molecular weight is approximately 360.73 g/mol. Its structural representation can be derived from its SMILES notation: C1=CC(=C(C(=N1)C(=O)N(C(C(F)(F)F)C)C(COCC1)Cl)O)O
.
5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions typical of amides and halogenated compounds:
Technical details such as reaction kinetics and mechanisms are essential for understanding these transformations.
The mechanism of action for 5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors:
Data on binding affinities and inhibition constants would provide further insights into its pharmacological profile.
The compound is expected to be a solid at room temperature with a crystalline structure. Its melting point and solubility characteristics would be critical for formulation purposes.
Key chemical properties include:
Relevant data from stability tests would enhance understanding of its practical applications.
5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide has potential applications in:
Research into its efficacy and safety profiles would be necessary before any practical applications could be realized.
This detailed overview provides insights into the synthesis, structure, properties, and potential applications of 5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide, highlighting its significance in chemical research and development.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4